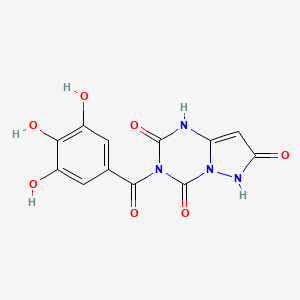
Ferroptosis-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferroptosis-IN-6 is a chemical compound known for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury . This compound is utilized in scientific research to study the mechanisms of ferroptosis and to explore potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions, such as temperature and solvent, to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, including oxidation or reduction, to form Intermediate B.
Final Step: Intermediate B undergoes a final reaction, such as substitution or addition, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ferroptosis-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
Ferroptosis-IN-6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of ferroptosis inhibitors.
Biology: Researchers utilize this compound to investigate the role of ferroptosis in cellular processes and disease mechanisms.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases associated with ferroptosis, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting ferroptosis.
Mecanismo De Acción
Ferroptosis-IN-6 exerts its effects by inhibiting key molecular targets involved in ferroptosis. The compound interacts with enzymes and proteins that regulate iron homeostasis and lipid peroxidation. By blocking these pathways, this compound prevents the accumulation of lipid peroxides and subsequent cell death . The primary molecular targets include glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11) .
Comparación Con Compuestos Similares
Ferroptosis-IN-6 is compared with other ferroptosis inhibitors, such as:
Erastin: A compound that inhibits the cystine/glutamate antiporter, leading to ferroptosis.
RSL3: An inhibitor of glutathione peroxidase 4, promoting lipid peroxidation and ferroptosis.
FIN56: A compound that targets glutathione peroxidase 4 and induces ferroptosis.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to inhibit ferroptosis through multiple pathways. This makes it a valuable tool for studying ferroptosis and exploring therapeutic applications .
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-methyl-6-[(4-methylphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-13(9-7-11)10-16-14-5-3-4-12(2)15(14)17/h3-9,16-17H,10H2,1-2H3 |
Clave InChI |
DPIILYUBOSNTOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


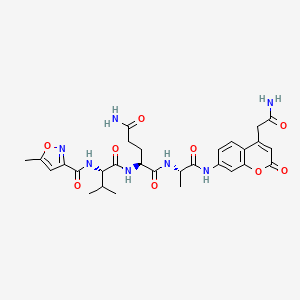

![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
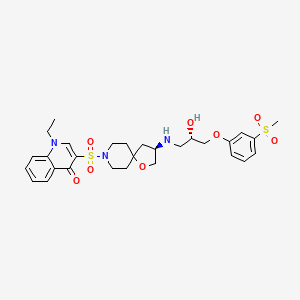
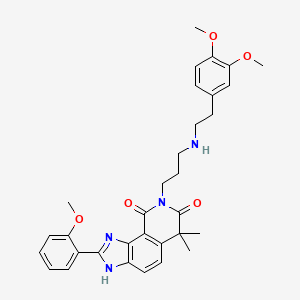

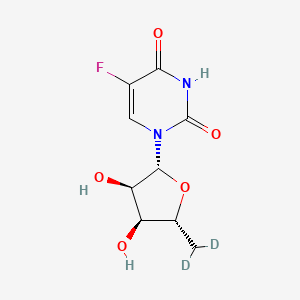
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)

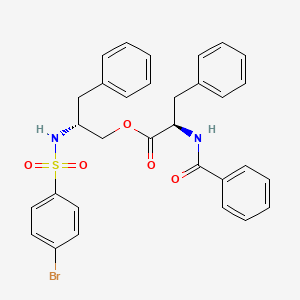

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)
